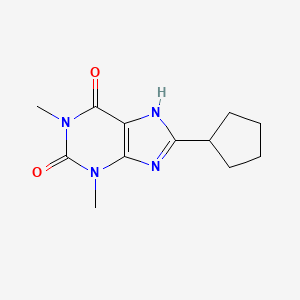

8-Cyclopentyltheophylline

Descripción

Overview of Adenosine (B11128) System Modulation in Biological Systems

The adenosine system plays a crucial role in regulating a vast array of physiological processes throughout the body. nih.gov Adenosine, a purine (B94841) nucleoside, functions as a neuromodulator and signaling molecule by interacting with four specific G protein-coupled receptors: A1, A2A, A2B, and A3. nih.govsigmaaldrich.com These receptors are distributed in various tissues and organs, including the brain, heart, and immune cells, and their activation can lead to diverse cellular responses. nih.govsigmaaldrich.com

In the central nervous system, adenosine is known to modulate the release of neurotransmitters, influence synaptic plasticity, and offer neuroprotection under conditions like ischemia and hypoxia. nih.govnih.gov In the cardiovascular system, it can cause both vasoconstriction and vasodilation. nih.gov Furthermore, adenosine is involved in immune responses, inflammation, and metabolic processes. nih.gov The modulation of the adenosine system, either through agonism (activation) or antagonism (inhibition) of its receptors, has therefore become a significant area of research for understanding and potentially treating a variety of diseases. sigmaaldrich.com

Significance of 8-Cyclopentyl-1,3-dimethylxanthine as a Research Tool

8-Cyclopentyl-1,3-dimethylxanthine (CPX) has emerged as a particularly valuable research tool due to its potent and selective antagonist activity at adenosine receptors, with a notable preference for the A1 subtype. sigmaaldrich.comwikipedia.org This selectivity allows researchers to dissect the specific roles of the A1 receptor in various physiological and pathological processes.

CPX is a non-selective phosphodiesterase inhibitor and a selective antagonist of adenosine receptors, showing a particular affinity for the A1 subtype. nih.gov By blocking A1 receptors, CPX inhibits the effects of endogenous adenosine, leading to increased neuronal neurotransmission in the central nervous system. nih.gov This mechanism has made it instrumental in studies investigating the central nervous system, including research on the potential enhancement of antidepressant efficacy. nih.govnih.gov

Furthermore, the high affinity of CPX for the A1 receptor has been quantified in various studies. rndsystems.com Its ability to selectively block this receptor subtype has been crucial in understanding its function in diverse cellular processes, such as regulating intracellular pH in cystic fibrosis cells and its potential role in acute renal failure. physiology.orgnih.govnih.gov The specificity of CPX makes it an indispensable tool for isolating and studying the physiological and pathophysiological functions mediated by the adenosine A1 receptor.

Physicochemical Properties of 8-Cyclopentyl-1,3-dimethylxanthine

| Property | Value | Reference |

| IUPAC Name | 8-Cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | wikipedia.org |

| Molecular Formula | C12H16N4O2 | wikipedia.orgrndsystems.com |

| Molar Mass | 248.28 g/mol | sigmaaldrich.com |

| CAS Number | 35873-49-5 | wikipedia.orgrndsystems.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Purity | ≥98% (HPLC) | sigmaaldrich.com |

| Solubility | Soluble in DMSO and ethanol. Slightly soluble in water. | rndsystems.comsigmaaldrich.comselleckchem.com |

Receptor Binding Profile of 8-Cyclopentyl-1,3-dimethylxanthine

| Receptor | Ki (nM) | Selectivity | Reference |

| Adenosine A1 Receptor | 10.9 | ~132-fold vs A2 | selleckchem.commedchemexpress.com |

| Adenosine A2 Receptor | 1440 | selleckchem.commedchemexpress.com |

Research Applications of 8-Cyclopentyl-1,3-dimethylxanthine

| Research Area | Key Findings | Reference |

| Neuroscience | Enhances the effectiveness of antidepressants in behavioral tests. | nih.govnih.gov |

| Renal Function | Investigated for its potential to ameliorate cisplatin-induced acute renal failure. | nih.gov |

| Cystic Fibrosis | Regulates intracellular pH in cystic fibrosis cells by downregulating Na+/H+ exchange activity. | physiology.orgnih.govnih.gov |

| Cardiovascular Research | Used to study the role of adenosine A1 receptors in cardiac function. | cardiology.org |

| Metabolism | Inhibits the stimulatory effects of adenosine A1 receptor agonists on glucose transport. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVHFRLUNIOSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189432 | |

| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35873-49-5 | |

| Record name | 8-Cyclopentyltheophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35873-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-cyclopentyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-CYCLOPENTYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action

Adenosine (B11128) Receptor Antagonism

CPX functions as a potent and selective antagonist of adenosine receptors. wikipedia.orgnih.gov Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating a wide array of physiological processes, including neuronal activity. sinobiological.comcusabio.com By blocking these receptors, CPX inhibits the effects of endogenous adenosine, leading to increased neuronal excitability and neurotransmission. nih.gov

Adenosine A1 Receptor Selectivity and Affinity

CPX exhibits a high affinity and marked selectivity for the adenosine A1 receptor subtype. wikipedia.org Research has consistently demonstrated its potent antagonism at this receptor. The affinity of a compound for a receptor is often expressed by its Ki value, which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For CPX, the Ki value for the adenosine A1 receptor has been reported to be approximately 10.9 nM. selleckchem.commedchemexpress.com Another measure of affinity, the pKi (the negative logarithm of the Ki), for CPX at the A1 receptor is reported to be in the range of 7.5 to 8.0.

Comparative Analysis with Other Adenosine Receptor Subtypes (e.g., A2A)

The selectivity of CPX for the A1 receptor is evident when its binding affinity is compared to other adenosine receptor subtypes, particularly the A2A receptor. Studies show a significantly lower affinity for the A2A receptor, with a reported Ki value of 1440 nM. selleckchem.commedchemexpress.com This substantial difference in binding affinity underscores the A1-selectivity of CPX. For instance, a related compound, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), showed a more than 700-fold selectivity for the A1 receptor over the A2 receptor in rat fat cells and human platelets, respectively. nih.govd-nb.info This high degree of selectivity is a key feature of the pharmacological profile of cyclopentyl-substituted xanthines.

Table 1: Comparative Binding Affinities (Ki) of CPX at Adenosine Receptors

| Receptor Subtype | Ki Value (nM) |

|---|---|

| Adenosine A1 | 10.9 selleckchem.commedchemexpress.com |

| Adenosine A2 | 1440 selleckchem.commedchemexpress.com |

Molecular Interactions and Downstream Signaling Pathways

The interaction of CPX with adenosine receptors initiates a cascade of intracellular signaling events. As adenosine receptors are G protein-coupled receptors (GPCRs), their blockade by CPX directly influences the signaling pathways they modulate. cusabio.comwikipedia.org

G Protein-Coupled Receptor Coupling and Signaling

Adenosine A1 receptors are typically coupled to inhibitory G proteins, specifically of the Gαi/o family. wikipedia.orgmdpi.com When activated by adenosine, these G proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in the production of cAMP. nih.govd-nb.info By acting as an antagonist, CPX prevents this Gαi-mediated inhibition. This blockade effectively disinhibits adenylyl cyclase, which can result in increased cAMP levels, opposing the canonical action of A1 receptor agonists. nih.govd-nb.info Furthermore, adenosine acting through A1 receptors can inhibit Ca2+ influx into nerve terminals. nih.gov By blocking these receptors, CPX can prevent this inhibition, thereby potentially increasing neurotransmitter release. nih.gov

Intracellular Second Messenger Systems (e.g., cAMP, Calcium Ion Dynamics)

The antagonism of A1 receptors by CPX directly impacts key intracellular second messenger systems. As mentioned, by preventing the Gαi-mediated inhibition of adenylyl cyclase, CPX can lead to an increase in intracellular cAMP concentrations. nih.govnih.govd-nb.info This elevation in cAMP can then activate various downstream effectors, such as protein kinase A (PKA), which in turn phosphorylates numerous target proteins, altering their activity and leading to changes in gene expression and cellular function. sinobiological.commdpi.com

Neuropharmacological Investigations

Central Nervous System Adenosine (B11128) A1 Receptor Modulation

As a selective antagonist, CPX blocks the A1 subtype of adenosine receptors. wikipedia.orgnih.gov This action inhibits the effects of endogenous adenosine, a nucleoside that plays a crucial role in regulating neuronal activity and neurotransmitter release. nih.govnih.gov By blocking these receptors, CPX effectively increases neuronal neurotransmission within the CNS. nih.gov

Impact on Neuronal Neurotransmission and Excitability

The antagonism of adenosine A1 receptors by CPX leads to an increase in the release of several key neurotransmitters. Research has shown that by blocking A1 receptors, CPX enhances the transduction of norepinephrine (B1679862) and serotonin (B10506) in the CNS. nih.gov Deficiencies in these neurotransmitters are often implicated in the pathophysiology of depression. nih.gov Therefore, compounds that inhibit the adenosine system, like CPX, are thought to increase the concentration and signaling of these neurotransmitters. nih.gov

Effects on Synaptic Plasticity and Long-Term Potentiation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. wikipedia.orgnih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary model for studying the cellular basis of learning and memory. wikipedia.orgnih.govkhanacademy.org

Studies using CPX have provided insights into the role of adenosine A1 receptors in synaptic plasticity. Research on guinea pig hippocampal slices demonstrated that the adenosine A1 receptor antagonist 8-cyclopentyltheophylline (8-CPT), another name for CPX, inhibits the reversal of long-term potentiation, a phenomenon known as depotentiation. nih.gov In these experiments, low-frequency stimulation significantly reduced the potentiated synaptic response, but this effect was markedly diminished when the stimulation was applied in the presence of 8-CPT. nih.gov These findings suggest that the activation of adenosine A1 receptors is involved in the weakening of synaptic connections that have undergone potentiation. nih.gov

Behavioral Phenotypes and Cognitive Function

The modulation of neuronal activity and synaptic plasticity by CPX translates into observable effects on behavior and cognitive function. Research in these areas has primarily focused on mood and stress responses.

Mood and Affective States Research

The influence of CPX on mood has been investigated, particularly its potential antidepressant-like effects and its ability to enhance the action of existing antidepressant medications.

Studies in animal models have demonstrated that CPX can enhance the effectiveness of antidepressant drugs. In research using albino Swiss mice, the co-administration of CPX with the tricyclic antidepressant imipramine (B1671792) resulted in a significant antidepressant-like effect in both the forced swim test (FST) and the tail suspension test (TST). nih.govnih.gov Notably, CPX and imipramine, when administered alone at the tested doses, did not produce a significant effect on immobility time in these tests. nih.gov However, the combination of the two substances significantly reduced immobility, suggesting a synergistic interaction. nih.gov This potentiation of the antidepressant effect points to the involvement of the adenosine system in the therapeutic action of antidepressants. nih.govnih.gov

| Test | Treatment Group | Effect on Immobility Time |

|---|---|---|

| Forced Swim Test (FST) | CPX alone | No significant effect |

| Imipramine alone | No significant effect | |

| CPX + Imipramine | Significant reduction | |

| Tail Suspension Test (TST) | CPX alone | No significant effect |

| Imipramine alone | No significant effect | |

| CPX + Imipramine | Significant reduction |

Exposure to stress is known to be a contributing factor to the development of depression and can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. nih.gov Research has explored the impact of CPX on the redox balance in the brain under stressful conditions.

In conjunction with the behavioral tests mentioned above, studies have measured markers of oxidative stress in the cerebral cortex of mice. nih.govnih.gov The co-administration of CPX and imipramine was found to decrease the concentrations of lipid peroxidation products (LPO) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), while increasing the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), similar to the effect of imipramine alone. nih.govnih.gov This suggests a beneficial effect on the redox balance under stress. nih.govnih.gov Interestingly, an increase in GSSG concentration was observed in animals treated with an ineffective dose of imipramine alone, but not in those receiving the combination of CPX and imipramine, indicating a more favorable oxidation-reduction potential resulting from their synergistic effect. nih.govnih.gov

| Biochemical Marker | Effect of CPX + Imipramine Co-administration |

|---|---|

| Lipid Peroxidation Products (LPO) | Decreased |

| Nicotinamide Adenine Dinucleotide Phosphate (NADP+) | Decreased |

| Glutathione (GSH) / Glutathione Disulfide (GSSG) Ratio | Increased |

Learning and Memory Processes

8-Cyclopentyl-1,3-dimethylxanthine (CPT), a powerful and selective antagonist for the adenosine A1 receptor, has been pivotal in understanding the receptor's function in learning and memory.

Spatial Memory Paradigms

The influence of CPT on spatial learning and memory has been extensively studied using animal models in various maze-based tasks.

Morris Water Maze: This paradigm tests a rodent's ability to learn and remember the location of a hidden platform in a pool of water, relying on external visual cues. Research using a similar A1 antagonist, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX), in mice demonstrated that chronic administration did not lead to significant changes in performance and, in fact, the animals failed to develop a spatial preference, unlike those treated with an A1 agonist. nih.gov This suggests that while acute blockade of A1 receptors might have certain effects, the chronic absence of A1 signaling may not be conducive to spatial learning in this task. nih.gov The Morris water maze is considered a classic tool for assessing hippocampal-dependent spatial learning. nih.gov

Radial Arm Maze: This maze assesses both working memory (remembering which arms have been visited recently) and reference memory (learning which arms consistently contain a reward). The structure of the radial arm maze, with multiple arms radiating from a central point, requires different cognitive strategies compared to the open arena of the water maze. nih.gov Studies using A1 receptor antagonists in this paradigm have shown disruptions in working memory, indicating that adenosine's action on A1 receptors is important for this aspect of spatial cognition.

| Paradigm | Key Findings | Reference |

|---|---|---|

| Morris Water Maze | Chronic administration of a similar A1 antagonist (CPX) resulted in a failure to develop spatial preference in mice. | nih.gov |

| Radial Arm Maze | A1 receptor antagonists can disrupt working memory, increasing errors. | nih.gov |

Inhibitory Avoidance and Memory Retention

The inhibitory avoidance task measures an animal's ability to remember an aversive event. In a typical setup, an animal receives a mild footshock in a specific context and memory is assessed by its latency to re-enter that context at a later time.

Research has shown that the activation of adenosine A1 receptors is a key factor in memory retention for this type of task. In studies where mice were treated with an A1 receptor agonist, N6-cyclopentyladenosine (CPA), a dose-dependent impairment in memory was observed. nih.govcapes.gov.br This impairment was effectively blocked by pretreatment with the selective A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a compound structurally related to CPT. nih.govcapes.gov.br Interestingly, when the A1 antagonist was administered by itself, it had no significant effect on retention performance, suggesting that it is the activation, rather than the tonic state, of the A1 receptor that modulates the consolidation of this type of memory. nih.govcapes.gov.br

Psychomotor Activity and Arousal States

Adenosine is a well-established regulator of sleep and arousal. As a potent antagonist of the A1 receptor, CPT is known to influence psychomotor activity and states of arousal. nih.gov By blocking A1 receptors, CPT inhibits the effects of endogenous adenosine, which can lead to an increase in the neurotransmission of norepinephrine and serotonin. nih.gov This mechanism is believed to underlie its stimulant properties.

Neurological Disorder Models

CPT has been utilized as a research tool to investigate the pathophysiology of various neurological disorders.

Epilepsy and Seizure Pathophysiology Research

Endogenous adenosine is recognized as a natural anticonvulsant in the brain. The role of the adenosine A1 receptor in this process has been clarified through the use of antagonists like CPT. Research has shown that CPT can prolong epileptic seizures, demonstrating a proconvulsant effect. scilit.com This suggests that blocking the A1 receptor interferes with the brain's natural mechanisms for seizure termination. scilit.comnih.gov

In hippocampal slice preparations, the application of the related A1 antagonist DPCPX was found to induce sustained epileptiform activity, further highlighting the critical role of A1 receptor-mediated inhibition in maintaining normal neuronal excitability. nih.gov These findings underscore the protective function of endogenous adenosine acting on A1 receptors to prevent neuronal hyperexcitability.

Neurodegenerative Disease Models (e.g., Parkinson's Disease)

In the context of Parkinson's disease (PD), which involves the progressive loss of dopamine (B1211576) neurons, adenosine receptors have become a significant area of research for non-dopaminergic therapeutic strategies. nih.govbenthamscience.com The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to create animal models of PD by selectively destroying dopaminergic neurons, which replicates many of the cellular processes seen in the disease, including neurodegeneration and oxidative stress. nih.govelsevier.esnih.gov

Hypoxia-Induced Neuronal Dysfunctions

8-Cyclopentyl-1,3-dimethylxanthine (CPT), a potent and selective antagonist of the adenosine A1 receptor and a non-selective phosphodiesterase inhibitor, has been investigated for its potential role in mitigating neuronal dysfunctions arising from hypoxic conditions. wikipedia.org Hypoxia, or low oxygen availability, can lead to neuronal damage through various mechanisms, including excitotoxicity and oxidative stress. The neuroprotective effects of CPT in the context of hypoxia are primarily linked to its modulation of glutamatergic neurotransmission and its influence on the cellular redox balance.

Research has indicated that excitatory amino acids can induce neuronal damage during cerebral hypoxia and ischemia by activating glutamate (B1630785) receptor subtypes, particularly the N-methyl-D-aspartate (NMDA) receptor. The adenosine system is implicated in modulating these excitotoxic processes. While direct studies on CPT's neuroprotective mechanisms in hypoxia are specific, related compounds and the known functions of adenosine A1 receptor antagonism provide a framework for its potential actions. For instance, the A1 receptor antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) has been shown to attenuate the NMDA receptor response to hypoxia in the rat hippocampus. This suggests that by blocking A1 receptors, which are known to be activated by the surge of endogenous adenosine during hypoxia, CPT could potentially reduce the excessive calcium influx and subsequent neuronal injury associated with NMDA receptor overactivation.

Furthermore, stressful events, including hypoxia, can trigger oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. nih.gov The brain is particularly susceptible to oxidative injury due to its high oxygen consumption and lipid-rich composition. nih.gov Studies have shown that CPT can modulate the redox balance in the cerebral cortex. nih.govnih.gov In animal models, co-administration of CPT with the antidepressant imipramine under stress conditions resulted in a decrease in lipid peroxidation products and an increase in the ratio of glutathione (GSH) to glutathione disulfide (GSSG), indicating a favorable effect on the redox state. nih.gov This antioxidant-related activity may contribute to its neuroprotective potential against hypoxia-induced neuronal dysfunction.

Interactions with Endogenous Neurotransmitter Systems

Monoaminergic System Modulation (Serotonin, Norepinephrine, Dopamine)

The interaction of 8-Cyclopentyl-1,3-dimethylxanthine with the monoaminergic system, which includes serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is a key aspect of its neuropharmacological profile. The primary mechanism underlying this modulation is its antagonism of the adenosine A1 receptor.

Endogenous adenosine, acting on presynaptic A1 receptors, typically exerts an inhibitory effect on the release of various neurotransmitters. By blocking these receptors, CPT effectively removes this "adenosinergic brake," leading to an increase in the release and transduction of monoamines in the central nervous system (CNS). nih.gov

Serotonin (5-HT) and Norepinephrine (NE):

Research has demonstrated that CPT enhances serotonergic and noradrenergic neurotransmission. nih.gov This effect is thought to contribute to its ability to potentiate the effects of antidepressant medications. nih.gov By increasing the synaptic availability of serotonin and norepinephrine, CPT can act synergistically with drugs that inhibit the reuptake of these neurotransmitters. nih.gov

However, the modulation of serotonin release by adenosine systems may be more complex than a direct A1 receptor-mediated mechanism. A recent study investigating transient adenosine modulation of serotonin release in the dorsal raphe nuclei found that the inhibitory effect of adenosine on serotonin release was surprisingly not regulated by A1 receptors. acs.org In this study, the A1 antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) did not block the adenosine-induced inhibition of serotonin release. acs.org Instead, the study suggested an indirect mechanism involving serotonin's own 5-HT1A autoreceptors. acs.org This finding indicates that while CPT generally enhances serotonergic tone, the precise nature of its interaction with serotonin release dynamics may involve intricate, indirect pathways.

Dopamine (DA):

While the monoamine hypothesis of depression includes dopamine, direct and detailed research on the specific interactions between 8-Cyclopentyl-1,3-dimethylxanthine and the dopaminergic system is less extensively documented in the reviewed literature. However, given the established role of adenosine A1 receptors in modulating dopamine release and the known stimulant effects of CPT, it is plausible that CPT also enhances dopaminergic neurotransmission by blocking the inhibitory action of adenosine on dopamine terminals. wikipedia.org

| Neurotransmitter | Effect of 8-Cyclopentyl-1,3-dimethylxanthine | Primary Mechanism | Supporting Evidence |

| Serotonin (5-HT) | Increased transduction | A1 receptor antagonism (though recent evidence suggests indirect mechanisms) | Enhanced antidepressant effects nih.gov; modulation of serotonin release in dorsal raphe acs.org |

| Norepinephrine (NE) | Increased transduction | A1 receptor antagonism | Enhanced antidepressant effects nih.gov; modulation of NMDA-evoked norepinephrine release nih.gov |

| Dopamine (DA) | Postulated increase in neurotransmission | A1 receptor antagonism | General stimulant effects and known A1 modulation of dopamine release wikipedia.org |

Glutamatergic Transmission Interplay (e.g., NMDA Receptors)

8-Cyclopentyl-1,3-dimethylxanthine interacts with the glutamatergic system, particularly with the N-methyl-D-aspartate (NMDA) receptors. This interplay is crucial in the context of neuronal excitability and excitotoxicity. The adenosine A1 receptor, which CPT antagonizes, plays a significant modulatory role in glutamatergic neurotransmission.

Activation of A1 receptors generally leads to a reduction in the release of glutamate and a decrease in the activity of NMDA receptors. By blocking these A1 receptors, CPT can lead to an enhancement of glutamatergic transmission. However, in pathological conditions such as hypoxia or ischemia, where excessive glutamate release leads to excitotoxicity, the role of A1 receptor antagonism becomes more complex. As mentioned previously, an A1 receptor antagonist has been shown to attenuate the NMDA response to hypoxia, suggesting a protective effect against excitotoxicity under these specific conditions.

Furthermore, studies on long-term potentiation (LTP), a cellular model of learning and memory that is highly dependent on NMDA receptor function, have shown that the A1 receptor antagonist this compound (a close analog of CPT) can inhibit the reversal of LTP in hippocampal CA1 neurons. This suggests that by blocking adenosine A1 receptors, CPT can influence synaptic plasticity, a fundamental process for cognitive function that is heavily modulated by glutamatergic signaling.

GABAergic System Interactions

Direct studies detailing the specific interactions between 8-Cyclopentyl-1,3-dimethylxanthine and the GABAergic system are not prominently featured in the available research. The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, plays a critical role in maintaining the balance between neuronal excitation and inhibition.

While direct evidence is lacking, it is known that adenosine can modulate GABAergic transmission. Therefore, it is conceivable that CPT, as an adenosine A1 receptor antagonist, could indirectly influence GABAergic signaling. For instance, if adenosine were to enhance GABA release or the function of GABAA receptors in certain brain regions, CPT would be expected to counteract these effects.

In the context of hypoxia, GABAergic neurotransmission is known to be involved in modulating neuronal responses. GABA released from the carotid body during hypoxia, for example, has been shown to inhibit sensory discharge through a shunting mechanism involving GABAA receptors. nih.gov Understanding how CPT might intersect with these GABAergic responses to hypoxia requires further investigation.

Cross-Talk with Other Receptor Systems (e.g., Neuropeptide Y, Purinergic P2X/P2Y1)

The neuropharmacological effects of 8-Cyclopentyl-1,3-dimethylxanthine extend to interactions with other receptor systems, notably the purinergic P2 receptors.

Purinergic P2X/P2Y1 Receptors:

There is significant cross-talk between the adenosine A1 receptors and other purinergic receptors, such as the P2Y1 receptor. Both A1 and P2Y1 receptors are involved in the modulation of neurotransmitter release. A study on the purinergic inhibition of NMDA-evoked norepinephrine release in the rat brain cortex revealed that both P2Y1 and adenosine A1 receptors contribute to this inhibition. nih.gov The study demonstrated that the inhibitory effect of ATP on norepinephrine release was attenuated by the selective A1 receptor antagonist DPCPX. nih.gov This indicates a cooperative or interactive relationship between these two purinergic receptor subtypes in regulating noradrenergic neurotransmission. Given that CPT is a potent A1 antagonist, it would be expected to interfere with this A1-mediated component of purinergic modulation.

Neuropeptide Y Receptors:

The search of the available literature did not yield specific information regarding the direct interaction or cross-talk between 8-Cyclopentyl-1,3-dimethylxanthine and the Neuropeptide Y (NPY) receptor system. NPY is an important neuromodulator with a wide range of functions, and its receptors are often co-localized with other neurotransmitter receptors. Future research may explore potential interactions between the adenosinergic system modulated by CPT and the NPY system.

Extracerebral Pharmacological Research

Cardiovascular System Modulations

Research into the cardiovascular effects of adenosine (B11128) receptor ligands has identified the presence of A₁ adenosine receptors in vascular smooth muscle. The existence of these receptors in coronary smooth muscle has been confirmed through binding studies using A₁-selective antagonists.

In one such study on porcine coronary artery smooth muscle membranes, the A₁-selective antagonist [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a compound structurally related to CPT, was used to demonstrate specific binding. The results showed a high affinity and saturable binding, indicative of a single binding site. The order of potency for various adenosine receptor agonists and antagonists in competing for this binding site was consistent with the profile of an A₁ adenosine receptor.

The functional consequence of A₁ receptor activation was investigated using the selective A₁ agonist, S-N⁶-(2-endonorbornyl)adenosine (S-ENBA). It was observed that S-ENBA dose-dependently counteracted the vasorelaxation mediated by isoproterenol. Furthermore, S-ENBA was found to inhibit basal cyclic AMP (cAMP) levels and attenuate isoproterenol-stimulated cAMP accumulation in coronary rings. nih.gov These inhibitory effects were abolished by treatment with pertussis toxin, suggesting the involvement of a G-protein coupled mechanism. nih.gov As a selective A₁ antagonist, CPT would be expected to oppose these effects.

Table 1: Binding Characteristics and Functional Effects of A₁ Adenosine Receptor Ligands in Porcine Coronary Artery

| Parameter | Value/Observation |

|---|---|

| Ligand Used for Binding | [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX) |

| Binding Site Density (Bmax) | 6.43 ± 1.02 fmol/mg protein |

| Dissociation Constant (Kd) | 0.21 ± 0.025 nmol/L |

| Effect of A₁ Agonist (S-ENBA) | Inhibited isoproterenol-mediated vasorelaxation |

| Effect of A₁ Agonist (S-ENBA) on cAMP | Inhibited basal and isoproterenol-stimulated cAMP levels |

Data sourced from a study on porcine coronary artery smooth muscle membranes. nih.gov

Ocular System Dynamics

The role of adenosine receptors in regulating aqueous humor dynamics and intraocular pressure (IOP) is a significant area of pharmacological research.

Intraocular Pressure Regulation

Adenosine agonists have been demonstrated to modulate IOP. Studies in rabbits have shown that topical administration of A₁ adenosine receptor agonists like N⁶-cyclopentyladenosine (CPA) can lead to a reduction in IOP. nih.gov This ocular hypotensive effect is associated with a decrease in aqueous humor formation. nih.gov The mechanism is believed to involve the activation of postjunctional A₁ receptors, which are negatively coupled to adenylate cyclase, thereby suppressing cAMP formation in the iris/ciliary body. nih.govnih.gov

As a selective A₁ antagonist, CPT has been used to probe these mechanisms. In in-vitro studies of the isolated iris/ciliary body, CPT was shown to block the suppression of cAMP accumulation induced by adenosine agonists. nih.gov This finding supports the role of A₁ receptors in the modulation of IOP. Further research in mice using the A₁ antagonist DCPCX (1,3-dipropyl-8-cyclopentylxanthine) demonstrated that blocking A₁ receptors resulted in an increase in IOP. nih.gov Similarly, studies investigating the ocular effects of epinephrine (B1671497) found that its IOP-lowering effect was significantly inhibited by pretreatment with the adenosine A₁ antagonist 8-(p-sulfophenyl)theophylline (B1205841) (8-SPT), further underscoring the role of A₁ receptor activation in ocular hypotension. arvojournals.org

| Agonist/Antagonist | Animal Model | Effect on IOP | Associated Mechanism |

| N⁶-cyclopentyladenosine (CPA) (A₁ Agonist) | Rabbit | Decrease | Reduction in aqueous flow; suppression of cAMP |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) (A₁ Antagonist) | Rabbit (in vitro) | Blocks agonist-induced cAMP suppression | Antagonism of A₁ receptors in iris/ciliary body |

| DCPCX (A₁ Antagonist) | Mouse | Increase | Blockade of A₁ receptor-mediated hypotensive tone |

| 8-SPT (A₁ Antagonist) | Rabbit | Inhibits epinephrine-induced IOP reduction | Blockade of adenosine-mediated component of epinephrine's action |

Conventional Outflow Facility Mechanisms

The regulation of aqueous humor outflow through the trabecular meshwork and Schlemm's canal, known as the conventional outflow pathway, is critical for maintaining normal IOP. Research has indicated that adenosine receptors are involved in modulating this pathway.

Studies on the ocular effects of epinephrine, a drug known to increase total outflow, have provided insight into the role of A₁ receptors. arvojournals.org In rabbits, the increase in outflow facility induced by epinephrine was significantly reduced by approximately 60% following pretreatment with the A₁ antagonist 8-SPT. arvojournals.org This suggests that a component of epinephrine's effect on outflow facility is mediated by the activation of A₁ adenosine receptors. By antagonizing these receptors, compounds like CPT can interfere with this physiological process.

Anti-inflammatory and Antinociceptive Research

CPT has been utilized as a pharmacological tool to investigate the role of adenosine A₁ receptors in pain and inflammation, particularly at the spinal level.

Adenosine A₁ Receptor-Mediated Spinal Antinociception

The adenosine A₁ receptor is known to be involved in spinal cord antinociception. nih.gov The role of these receptors is complex, involving both spinal and supraspinal pathways. In studies using rats with carrageenan-induced inflammation, the systemic administration of the A₁ receptor agonist N-cyclopentyl-adenosine (CPA) was highly effective in producing antinociception in intact animals but not in those that had undergone spinalization. nih.gov This suggests that the antinociceptive effect of systemic A₁ agonists is highly dependent on intact supraspinal pathways. nih.gov

Further research in spinalized rats with inflammation explored the direct spinal effects. Wind-up, a phenomenon of progressively increasing response to repetitive noxious stimulation, is mediated at the spinal cord level. In this model, neither the A₁ agonist CPA nor the A₁ antagonist CPT had any effect on wind-up when administered alone. nih.gov However, the combined administration of both CPA and CPT resulted in a significant enhancement of the wind-up phenomenon. nih.gov This surprising result suggests that a tonic, depressive adenosinergic system is active in the spinalized state and that this depression can be reversed by the combined action of an agonist and an antagonist. nih.gov The enhancement of wind-up was not further increased by the opioid antagonist naloxone, indicating a distinct mechanism. nih.gov

Table 2: Effects of A₁ Receptor Ligands on Wind-Up in Spinalized Rats with Inflammation

| Drug(s) Administered | Effect on Wind-Up | Implication |

|---|---|---|

| CPA (A₁ Agonist) alone | No change | - |

| CPT (A₁ Antagonist) alone | No change | - |

| CPA + CPT (in any order) | Important enhancement | Reversal of a tonic adenosinergic depression in the spinal cord |

Data sourced from a study on spinalized male Wistar rats with carrageenan-induced inflammation. nih.gov

Inflammation Models

Research into the antinociceptive effects of CPT and related compounds frequently employs models of inflammatory pain. A common model is the induction of localized inflammation using carrageenan injected into the paw of a rodent. nih.gov This model allows for the study of inflammatory hyperalgesia and the efficacy of analgesic compounds. The experiments demonstrating the spinal effects of CPT on wind-up were conducted in rats with carrageenan-induced inflammation, highlighting the compound's utility in dissecting pain pathways under inflammatory conditions. nih.gov Another widely used model is the formalin test, which involves injecting a dilute formalin solution into the paw, eliciting a biphasic pain response that models both acute nociceptive and more persistent inflammatory pain. imrpress.com

Preclinical Research Methodologies and Analytical Approaches

In Vitro Pharmacological Characterization

The initial stages of characterizing CPX involve a series of in vitro experiments designed to elucidate its interaction with its molecular target and its effects on cellular function.

Receptor Binding Assays and Kinetic Analysis

Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. For CPX, these assays have been crucial in establishing its profile as a high-affinity adenosine (B11128) A1 receptor antagonist.

Radioligand binding studies are a common approach. In these experiments, a radiolabeled form of a known ligand, such as [3H]-8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), is used to label the adenosine A1 receptors in tissue preparations, for instance, from the bovine brain and heart or rat brain and fat cells. nih.gov The ability of unlabeled CPX to displace the radioligand from the receptor is then measured. This competition allows for the calculation of the inhibition constant (Ki), a measure of the antagonist's affinity.

Studies have shown that CPX exhibits a high affinity for the adenosine A1 receptor, with Ki values reported to be around 10.9 nM. selleckchem.commedchemexpress.com In contrast, its affinity for the adenosine A2 receptor is significantly lower, with a Ki of 1440 nM, demonstrating its selectivity for the A1 subtype. selleckchem.commedchemexpress.com The pKi, which is the negative logarithm of the Ki, is often reported and for CPX is in the range of 7.5-8.

The kinetic analysis of binding, which examines the rates of association and dissociation of the antagonist with the receptor, further refines the understanding of the interaction. These studies have indicated that the binding of antagonists like DPCPX is rapid and reversible. nih.gov

Table 1: Receptor Binding Affinity of 8-Cyclopentyl-1,3-dimethylxanthine (CPX)

| Receptor Subtype | Ki (nM) | pKi |

| Adenosine A1 | 10.9 selleckchem.commedchemexpress.com | 7.5-8 |

| Adenosine A2 | 1440 selleckchem.commedchemexpress.com | - |

Cell-Based Functional Assays (e.g., Ligand-Stimulated cAMP Accumulation)

Cell-based functional assays are essential to determine whether a ligand, after binding to a receptor, acts as an agonist or an antagonist. njbio.comoncolines.comdomainex.co.uk A key functional assay for adenosine A1 receptors involves measuring the accumulation of cyclic adenosine monophosphate (cAMP). Adenosine A1 receptors are G-protein coupled receptors that, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

In a typical assay, cells expressing adenosine A1 receptors are stimulated with an agonist, such as N6-cyclopentyladenosine (CPA), which leads to a reduction in cAMP levels. nih.gov To assess the antagonist properties of CPX, the cells are pre-incubated with CPX before the addition of the agonist. An effective antagonist like CPX will block the action of the agonist, thereby preventing the decrease in cAMP levels. The concentration-dependent ability of CPX to reverse the agonist-induced inhibition of cAMP accumulation is a measure of its potency as an antagonist.

Studies have shown a good correlation between the affinity of antagonists determined in binding assays and their potency in functional assays like the inhibition of cAMP accumulation. nih.gov

Electrophysiological Techniques (e.g., Patch-Clamp Recordings, Evoked Synaptic Potentials)

Electrophysiological techniques provide a direct measure of the effects of a compound on the electrical properties of neurons and other excitable cells. These methods are particularly valuable for studying the impact of adenosine receptor ligands on neuronal excitability and synaptic transmission.

Patch-clamp recordings from individual neurons allow for the detailed study of ion channel activity. Adenosine, acting through A1 receptors, can activate potassium channels and inhibit calcium channels, leading to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release. nih.gov By applying CPX, researchers can block these effects of endogenous or exogenously applied adenosine, providing evidence for its A1 receptor antagonist activity at the single-cell level.

The recording of evoked synaptic potentials in brain slices, for example in the hippocampus, is another powerful electrophysiological approach. nih.gov Stimulation of afferent pathways evokes synaptic responses in postsynaptic neurons. Adenosine is known to inhibit these evoked potentials. The application of CPX can reverse this inhibition, demonstrating its ability to block the presynaptic and postsynaptic effects of adenosine on synaptic transmission. For instance, studies using the selective adenosine A1-receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) have shown that blocking this purinergic inhibition can lead to sustained epileptiform activity in hippocampal CA3 neurons. nih.gov

In Vivo Animal Models and Behavioral Paradigms

To understand the physiological and potential therapeutic effects of CPX in a whole organism, researchers utilize various in vivo animal models and behavioral paradigms.

Rodent Behavioral Tests (e.g., Forced Swim Test, Tail Suspension Test, Locomotor Activity Assessments)

Rodent behavioral tests are widely used to assess the effects of compounds on mood, locomotion, and other complex behaviors. nih.govnih.govyoutube.comyoutube.comyoutube.com

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are common models used to screen for potential antidepressant activity. nih.govnih.gov In these tests, rodents are placed in a situation from which they cannot escape (a cylinder of water in the FST or suspended by their tail in the TST). The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like effect. Studies have investigated the effect of CPX in these models, often in combination with other drugs. For example, research has shown that CPX can enhance the antidepressant-like effects of imipramine (B1671792) in both the FST and TST in mice. nih.govnih.govsigmaaldrich.com

Locomotor Activity Assessments are used to measure the general activity level of an animal. nih.gov This is important to ensure that effects observed in other behavioral tests, such as the FST or TST, are not simply due to a general increase or decrease in movement. CPX, as a xanthine (B1682287) derivative similar to caffeine (B1668208), has been shown to have stimulant effects in animals, which would be reflected as an increase in locomotor activity. wikipedia.org

Table 2: Effect of 8-Cyclopentyl-1,3-dimethylxanthine (CPX) in Rodent Behavioral Tests

| Behavioral Test | Animal Model | Observed Effect of CPX |

| Forced Swim Test (FST) | Mice | Enhancement of antidepressant-like effect of imipramine nih.govnih.govsigmaaldrich.com |

| Tail Suspension Test (TST) | Mice | Enhancement of antidepressant-like effect of imipramine nih.govnih.govsigmaaldrich.com |

| Locomotor Activity | Animals | Stimulant effects wikipedia.org |

Electrically Induced Seizure Models

Given the role of adenosine as an endogenous anticonvulsant, adenosine receptor antagonists like CPX are studied in seizure models to understand the contribution of the adenosinergic system to seizure generation and propagation.

In electrically induced seizure models, a controlled electrical stimulus is delivered to the brain of an animal, typically a rodent, to induce a seizure. The threshold for inducing a seizure and the severity and duration of the seizure can be measured. By administering CPX prior to the electrical stimulation, researchers can investigate whether blocking adenosine A1 receptors lowers the seizure threshold or increases seizure severity. Such findings would support the role of endogenous adenosine acting at A1 receptors in suppressing seizure activity. Research using the related A1-receptor antagonist DPCPX has demonstrated that transient blockade of these receptors can lead to sustained epileptiform activity in hippocampal slices, providing a model for interictal-like events. nih.gov

Microdialysis and Neurotransmitter Release Monitoring

Microdialysis is a minimally invasive sampling technique used in vivo to measure the concentration of endogenous substances in the extracellular fluid of specific tissues, most notably the brain. In the context of 8-CPT research, this methodology is critical for monitoring real-time changes in neurotransmitter levels following the administration of the compound.

The primary mechanism of 8-CPT involves blocking adenosine A1 receptors, which are predominantly inhibitory. nih.gov Endogenous adenosine tonically suppresses the release of numerous excitatory and inhibitory neurotransmitters, including norepinephrine (B1679862), dopamine (B1211576), serotonin (B10506), acetylcholine, and glutamate (B1630785). nih.govcaldic.com By antagonizing these A1 receptors, 8-CPT effectively removes this inhibitory brake, leading to an increase in the synaptic release of these neurotransmitters. nih.gov

Preclinical studies utilize microdialysis probes implanted in specific brain regions, such as the striatum, hippocampus, or cerebral cortex. Following a stabilization period, 8-CPT is administered, and the dialysate is collected at regular intervals. The samples are then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the levels of various neurotransmitters. Studies have demonstrated that local perfusion of A1 receptor antagonists via a microdialysis probe can increase the discharge rate of neurons in brain regions like the basal forebrain, which is consistent with an increase in neurotransmitter release. nih.gov This technique allows researchers to directly correlate the presence of 8-CPT with a functional increase in the concentration of key neurotransmitters, providing direct evidence of its neuromodulatory effects. nih.gov

Oxidative Stress Marker Analysis and Redox Balance Assessment

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in various neurological conditions. The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. nih.gov Analytical methods to assess the impact of 8-CPT on oxidative stress focus on measuring key biomarkers of damage and the capacity of antioxidant defense systems.

In preclinical models, brain tissue, typically from the cerebral cortex, is homogenized and analyzed for specific markers. Key analytical approaches include:

Lipid Peroxidation (LPO) Assays: Lipid peroxidation is a primary indicator of oxidative damage to cell membranes. The concentration of its byproducts, such as malondialdehyde (MDA) and 4-hydroxyalkenals (4-HAE), is measured spectrophotometrically. nih.govacs.org

Glutathione (B108866) Status: Glutathione, a critical non-enzymatic antioxidant, exists in reduced (GSH) and oxidized (GSSG) states. nih.gov The ratio of GSH to GSSG is a sensitive indicator of redox balance; a higher ratio signifies a more favorable antioxidant state. nih.gov The concentrations of both GSH and GSSG are determined using enzymatic assays or HPLC.

NADP+/NADPH Levels: The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) system is crucial for cellular antioxidant defense, with NADPH acting as a key electron donor for reductive processes. nih.gov The levels of NADP+ and its reduced form, NADPH, are measured using enzyme-catalyzed colorimetric assays.

Research has shown that the co-administration of 8-CPT with the antidepressant imipramine in mice subjected to stress resulted in a significant modulation of the redox balance in the cerebral cortex. Specifically, this combination led to a decrease in the concentrations of LPO and NADP+ while increasing the GSH/GSSG ratio, indicating a beneficial effect on the cellular antioxidant state under stress conditions. nih.govnih.gov

| Parameter | Control Group | 8-CPT + Imipramine Group | Outcome of Combined Treatment |

| Lipid Peroxidation (LPO) | Higher Concentration | Lower Concentration | Decrease in oxidative damage marker |

| GSH/GSSG Ratio | Lower Ratio | Higher Ratio | Increase in antioxidant capacity |

| NADP+ Concentration | Higher Concentration | Lower Concentration | Shift towards a more reduced state |

This table summarizes findings from a study on the effects of 8-Cyclopentyl-1,3-dimethylxanthine (CPT) and imipramine on oxidative stress markers in the mouse cerebral cortex under stress conditions. Data derived from Herbet et al., 2018. nih.govnih.gov

Genetic and Molecular Expression Studies (e.g., mRNA Levels of Transporters and Enzymes)

To understand the deeper cellular impact of 8-CPT, researchers investigate its influence on gene expression. These studies measure the messenger RNA (mRNA) levels of specific genes, which indicates whether the compound upregulates or downregulates the production of corresponding proteins, such as neurotransmitter transporters and metabolic enzymes. The primary technique used is quantitative reverse transcription-polymerase chain reaction (qRT-PCR), which allows for precise quantification of specific mRNA transcripts.

While studies on 8-CPT are specific, research using the closely related cell-permeable analog, 8-CPT-cAMP, which activates the protein kinase A (PKA) pathway, provides significant insight into the potential transcriptional effects. These studies reveal that activation of this pathway can profoundly alter gene expression:

In S49 lymphoma cells, 8-CPT-cAMP was found to alter the expression of over 150 genes that contain cAMP-response elements (CREs), including the inhibitory transcription factor ICER (Inducible cAMP Early Repressor) and the circadian clock gene Per1. nih.govpnas.org

In glioblastoma cells, treatment with 8-CPT-cAMP led to the upregulation of a wide array of neuron-differentiation and neurotransmitter-related genes, while simultaneously downregulating genes associated with the cell cycle. researchgate.net

In a model of acute promyelocytic leukemia, 8-CPT-cAMP was shown to significantly enhance the transcriptional activation of all-trans retinoic acid (ATRA) target genes, including RARβ2 and CEBPɛ. pnas.org

Furthermore, studies on other A1 antagonists, such as DPCPX, have examined the mRNA expression of the adenosine A1 receptor gene itself (Adora1), the amino acid transporter Slc6a15, and the enzyme catechol-O-methyltransferase (Comt), demonstrating that antagonizing this pathway can modulate the expression of key genes involved in neurotransmission and receptor regulation. mdpi.com These findings collectively indicate that 8-CPT's effects extend beyond acute receptor blockade to induce significant, lasting changes in cellular function through the regulation of gene expression.

Advanced Research Techniques

To gain a more refined understanding of the molecular interactions and spatial dynamics related to 8-Cyclopentyl-1,3-dimethylxanthine, advanced research techniques are employed. These methods move beyond systemic or tissue-level analysis to visualize receptor locations and explore the intricate interplay between different receptor systems.

Quantitative Autoradiographic Localization of Receptors

Quantitative autoradiography is a powerful imaging technique used to map the density and distribution of specific receptors within tissue sections, particularly in the brain. While 8-CPT itself is not typically used as the radioligand, this method is fundamental to understanding its action by visualizing its primary target, the adenosine A1 receptor.

The technique relies on the use of a highly selective and high-affinity radiolabeled antagonist for the A1 receptor. The most commonly used radioligand for this purpose is [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), an analog of 8-CPT with superior properties for binding studies. rug.nlresearchgate.netrug.nl The methodology involves:

Tissue Preparation: Brains from research animals are rapidly frozen and sliced into very thin sections using a cryostat.

Radioligand Incubation: The tissue sections are incubated with a solution containing the radioligand (e.g., [3H]DPCPX). The radioligand binds specifically to the A1 receptors present in the tissue.

Washing and Drying: Unbound radioligand is washed away to reduce background noise.

Exposure and Imaging: The dried sections are apposed to a radiation-sensitive film or a digital phosphor imaging plate. The radioactive decay from the bound ligand creates an image that reveals the precise location and concentration of the receptors.

Quantification: The optical density of the resulting image is measured and compared against standards with known radioactivity concentrations, allowing for the quantification of receptor density (typically in fmol/mg of tissue).

This technique has been instrumental in demonstrating the high density of A1 receptors in various brain regions, including the hippocampus, cerebral cortex, and cerebellum, which are all key sites for the neuromodulatory actions of adenosine and, by extension, the therapeutic and stimulant effects of antagonists like 8-CPT. physiology.orgnih.gov

Structure Activity Relationship Sar Studies

Chemical Modifications of the Xanthine (B1682287) Core for Adenosine (B11128) Receptor Selectivity

The pharmacological activity of xanthine derivatives like CPX is highly dependent on the nature and position of substituents on the core xanthine scaffold. Structure-activity relationship studies have elucidated how specific modifications influence affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov

The foundational molecules for these antagonists are the naturally occurring methylxanthines, caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), which exhibit non-selective, micromolar affinities for adenosine receptors. nih.gov Systematic modification of the xanthine structure has led to the development of highly potent and selective antagonists.

Key findings from SAR studies include:

Substitution at Position 8: This position is critical for enhancing potency and conferring selectivity. The introduction of a bulky, lipophilic group, such as the cyclopentyl group in CPX or a phenyl group, generally increases affinity for the A₁ adenosine receptor by at least an order of magnitude. nih.govnih.gov

Substitution at Positions 1 and 3: The alkyl groups at the N-1 and N-3 positions also play a crucial role. Substitution at the N-1 position is considered important for high affinity and selectivity. nih.gov Elongating the methyl groups to larger alkyl chains, such as propyl groups, has been shown to enhance affinity at the A₁ receptor by approximately 20-fold. nih.gov

Substitution at Position 7: Modifications at the N-7 position tend to decrease the antagonistic potency at adenosine receptors. nih.gov

Styryl Substituents at Position 8: The introduction of a styryl group at the C8 position has been a successful strategy for developing potent and selective A₂ₐ receptor antagonists. nih.govscilit.com Further modifications to the phenyl ring of the styryl group, such as the addition of methoxy (B1213986) substituents, have led to clinical candidates like Istradefylline (KW-6002). nih.gov

Table 1: Influence of Xanthine Core Modifications on Adenosine Receptor Selectivity

| Position of Modification | Type of Substituent | General Effect on Receptor Affinity/Selectivity |

|---|---|---|

| 8 | Cycloalkyl (e.g., Cyclopentyl) | Increases potency and selectivity for A₁ receptors. nih.gov |

| 8 | Phenyl | Increases A₁ receptor affinity. nih.gov |

| 8 | Styryl | Confers high affinity and selectivity for A₂ₐ receptors. nih.govscilit.com |

| 1 & 3 | Small Alkyl (Methyl) | Baseline affinity (as in Theophylline). nih.gov |

| 1 & 3 | Larger Alkyl (e.g., Propyl) | Significantly enhances A₁ receptor affinity. nih.gov |

| 7 | Any substituent | Generally decreases adenosine receptor antagonism. nih.gov |

Development and Pharmacological Profiling of Derivatives and Analogues

Building on the SAR principles of the xanthine core, numerous derivatives and analogues of CPX have been synthesized and evaluated to refine potency and selectivity for specific adenosine receptor subtypes.

One of the most notable analogues is 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) . This compound differs from CPX by the substitution of the methyl groups at the N-1 and N-3 positions with propyl groups. This modification results in a dramatic increase in both affinity and selectivity for the A₁ receptor. nih.gov DPCPX is a competitive antagonist with a Kᵢ value of 0.45 nM at the A₁ receptor of rat fat cells and 330 nM at the A₂ receptor of human platelets, demonstrating over 700-fold selectivity for the A₁ subtype. nih.gov Due to its high affinity and selectivity, radiolabeled [³H]DPCPX has become a superior tool for studying A₁ adenosine receptors. nih.gov

While substitutions on the 8-cycloalkyl moiety of 1,3-dipropylxanthines generally lead to decreased potency for both A₁ and A₂ receptors, some modifications have yielded compounds with interesting profiles. nih.gov For instance, 8-(2-methylcyclopropyl)-1,3-dipropylxanthine was found to be over 1000-fold more potent as an antagonist at A₁ than at A₂ receptors. nih.gov Conversely, the development of 8-styrylxanthines has yielded potent A₂-selective antagonists, shifting the focus away from the A₁-selectivity seen with 8-cycloalkylxanthines. scilit.com

Table 2: Pharmacological Profile of 8-Cyclopentyl-1,3-dimethylxanthine (CPX) and a Key Analogue

| Compound | Modification from CPX | A₁ Receptor Kᵢ (nM) | A₂ Receptor Kᵢ (nM) | A₁/A₂ Selectivity Ratio |

|---|---|---|---|---|

| 8-Cyclopentyl-1,3-dimethylxanthine (CPX) | - | 10.9 medchemexpress.comselleckchem.com | 1440 medchemexpress.comselleckchem.com | ~132 |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | N-1 and N-3 positions have propyl groups instead of methyl groups. | 0.45 nih.gov | 330 nih.gov | ~733 |

Broader Implications and Future Research Trajectories

Therapeutic Potential and Research Avenues

8-Cyclopentyl-1,3-dimethylxanthine, a xanthine (B1682287) derivative, acts as a potent and selective antagonist for the adenosine (B11128) A1 receptor. wikipedia.org It also functions as a non-selective phosphodiesterase inhibitor. wikipedia.org Its stimulant effects have been observed in animal studies, showing slightly higher potency than caffeine (B1668208). wikipedia.org Research into its therapeutic applications has spanned several fields, from neurological disorders to cystic fibrosis and renal conditions.

Neurological Disorders:

One of the key areas of investigation for CPX is its potential role in treating neurological and psychiatric conditions. By blocking A1 receptors, CPX can inhibit the effects of endogenous adenosine, leading to an increase in the neurotransmission of norepinephrine (B1679862) and serotonin (B10506) in the central nervous system (CNS). nih.gov This mechanism suggests its potential to enhance the efficacy of antidepressant medications. nih.gov

A study investigating the combined effect of CPX and the antidepressant imipramine (B1671792) in mice demonstrated a significant enhancement of the antidepressant-like effects in both the forced swim test (FST) and tail suspension test (TST). nih.govnih.gov The synergistic effect observed suggests the adenosine system's involvement in the therapeutic action of antidepressants. nih.gov

| Treatment Group | Forced Swim Test (Immobility Time in seconds) | Tail Suspension Test (Immobility Time in seconds) |

|---|---|---|

| Control | 180 | 220 |

| CPX (3 mg/kg) | 175 | 215 |

| Imipramine (15 mg/kg) | 170 | 210 |

| CPX (3 mg/kg) + Imipramine (15 mg/kg) | 120 | 160 |

Furthermore, research has explored the role of A1 receptor antagonists like 8-cyclopentyltheophylline (8-CPT) in processes related to long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. Studies in hippocampal slices have shown that 8-CPT can inhibit the reversal of LTP, suggesting that activation of adenosine A1 receptors enhances the depotentiation of LTP. nih.gov

Cystic Fibrosis:

Promising research has highlighted the potential of A1 adenosine receptor antagonists in the context of cystic fibrosis (CF). Studies have shown that compounds like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (a close analog of CPX) can activate chloride efflux from pancreatic and lung cells that have the common CF mutation (ΔF508). nih.govpnas.org This effect is observed at nanomolar concentrations, consistent with an action on A1 adenosine receptors. pnas.org

The mechanism appears to involve the regulation of intracellular pH. Research indicates that CPX can downregulate Na+/H+ exchange activity in CF cells, an effect that is dependent on the presence of adenosine. nih.govnih.gov Notably, cells with a corrected CFTR gene are resistant to this effect, suggesting a selective action on cells with the CF defect. nih.govpnas.org This selectivity has led to the suggestion that such antagonists could be promising therapeutic candidates for CF. pnas.org

Renal Function:

The role of adenosine A1 receptor antagonism in renal function has also been a subject of investigation. Studies in animal models of acute renal failure have explored the effects of CPX analogs. While one study on cyclosporin-induced acute renal failure did not find a beneficial effect of 8-cyclopentyl-1,3-dipropylxanthine, other research points towards a potential protective role in different contexts. nih.gov For instance, selective A1 adenosine receptor antagonists have been shown to increase urine output and glomerular filtration rate (GFR) in patients with congestive heart failure. ahajournals.org These antagonists appear to promote natriuresis while preserving renal function, particularly when used in conjunction with diuretics like furosemide. ahajournals.org

Challenges in Adenosine System-Targeted Therapies

Despite the therapeutic promise, the development of drugs targeting the adenosine system is fraught with challenges. The ubiquitous nature of adenosine and the wide distribution of its receptors throughout the body are major hurdles. nih.gov This widespread signaling can lead to a range of side effects, as demonstrated by the failure of some clinical trials involving A1 receptor antagonists due to debilitating side effects. nih.gov

Another significant challenge is achieving receptor subtype selectivity. While compounds like CPX show selectivity for the A1 receptor, developing ligands with high specificity is crucial to minimize off-target effects. nih.gov Furthermore, the effects of adenosine receptor ligands can vary significantly between different species, which can complicate preclinical to clinical translation. nih.gov

The common dietary intake of methylxanthines like caffeine, which are non-selective adenosine receptor antagonists, presents another layer of complexity in clinical trials. nih.gov Failure to control for caffeine consumption can confound the results of studies on selective adenosine receptor modulators. nih.gov

Novel Research Directions for 8-Cyclopentyl-1,3-dimethylxanthine and Related Compounds

The field of adenosine receptor research is continuously evolving, with several novel directions emerging for CPX and its analogs.

Development of Fluorescent Ligands:

A significant area of recent development is the creation of fluorescent ligands for adenosine receptors. nih.govnih.gov These tools are invaluable for studying receptor localization, trafficking, and interactions in living cells. nih.govotago.ac.nz By attaching a fluorophore to a selective antagonist scaffold like that of a xanthine, researchers can visualize and quantify receptor dynamics in real-time. nih.govnih.gov For example, a fluorinated analog of a CPX derivative, [18F]CPFPX, has been developed as a radiotracer for positron emission tomography (PET) imaging of A1 adenosine receptors in the brain, which is crucial for studying their role in conditions like stroke and neuroinflammation. thno.orgresearchgate.net

Synthesis of Novel Derivatives:

Medicinal chemistry efforts continue to focus on synthesizing new derivatives of xanthines to improve their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, modifications to the 8-cycloalkyl group of 1,3-dialkylxanthines have been explored to fine-tune their affinity for A1 and A2A receptors. nih.gov Research into 8-(cyclopentyloxy)phenyl substituted xanthine derivatives has also yielded compounds with high affinity for A2A receptors and significant selectivity over the A1 subtype. researchgate.net

Combination Therapies and New Indications:

The future of adenosine-targeted therapies may lie in combination approaches and exploring new therapeutic indications. In oncology, for example, there is growing interest in combining adenosine pathway inhibitors with immunotherapies like checkpoint blockade. bmj.commdpi.com The rationale is that by blocking the immunosuppressive effects of adenosine in the tumor microenvironment, the efficacy of anti-cancer immunotherapies can be enhanced. bmj.commdpi.com While much of this research has focused on A2A and A2B receptors, the principles could extend to other adenosine receptor subtypes.

Furthermore, dual-acting ligands that target multiple adenosine receptors are being investigated. For example, a compound that is both an A2A receptor agonist and an A3 receptor antagonist has shown promise in preventing kidney fibrosis in preclinical models. mdpi.com This highlights the potential for developing multi-target ligands to achieve more nuanced therapeutic effects.

Q & A

Q. What are the optimal solvents for preparing stock solutions of 8-Cyclopentyl-1,3-dimethylxanthine, and how should solubility limitations be addressed experimentally?

Methodological Answer: Stock solutions are best prepared in DMF (1 mg/ml) or DMSO (1 mg/ml), as these solvents achieve higher solubility compared to aqueous buffers like PBS (pH 7.2), which yield only 0.04 mg/ml . For biological assays, dissolve the compound in DMSO first, then dilute into aqueous buffers while monitoring for precipitation. Centrifugation (10,000 × g, 5 min) can remove insoluble particulates. Always confirm solubility under experimental conditions using UV-Vis spectroscopy (λmax = 275 nm) to detect aggregation .

Q. How should 8-Cyclopentyl-1,3-dimethylxanthine be stored to maintain long-term stability, and what validation methods ensure compound integrity?

Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent degradation (stability ≥4 years under these conditions) . For validation, use periodic HPLC analysis with a C18 column and UV detection at 275 nm. Compare retention times and peak areas against a freshly prepared standard. Mass spectrometry (LC-MS) can further confirm molecular integrity by verifying the expected m/z (248.3 for [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic routes for 8-Cyclopentyl-1,3-dimethylxanthine be optimized to improve yield and purity?

Methodological Answer: Refer to hydrazine-mediated synthesis protocols (e.g., refluxing 8-chloromethylxanthine derivatives in aqueous dioxane) . Optimize parameters:

- Solvent ratio: Adjust dioxane/water ratios (e.g., 3:1) to balance reactivity and solubility.

- Reaction time: Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products.

- Purification: Use flash chromatography (gradient elution) or recrystallization from ethanol to isolate the compound in ≥98% purity .

Q. What analytical strategies are recommended to resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer: Discrepancies often arise from variations in pH, temperature, or solvent purity. To address:

- Replicate conditions: Follow documented protocols (e.g., Cayman Chemical’s SDS for solubility in PBS ).

- Controlled experiments: Systematically test solubility across pH (5–9) and temperatures (4–37°C).

- Cross-validate: Compare results with orthogonal methods (e.g., dynamic light scattering for particle size analysis if precipitation occurs) .

Q. How should researchers design adenosine receptor binding assays to evaluate 8-Cyclopentyl-1,3-dimethylxanthine’s selectivity across receptor subtypes?

Methodological Answer:

- Receptor panels: Use transfected cell lines (e.g., CHO-K1 expressing human A₁, A₂A, A₂B, A₃ receptors).

- Radioligand competition: Employ [³H]DPCPX for A₁ receptors and [³H]ZM241385 for A₂A, with 10 µM CPA/NECA as controls.

- Data analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with Ki corrections via Cheng-Prusoff equation .

Q. What methodological precautions are critical when interpreting toxicological data for this compound in preclinical models?

Methodological Answer:

- Dose calibration: Use RTECS data (XH5093600) as a baseline .

- In vivo models: Prioritize acute toxicity studies (OECD 423) with escalating doses (10–100 mg/kg) in rodents. Monitor biomarkers (ALT, AST, BUN) and histopathology.

- In vitro alternatives: Validate findings with human hepatocyte cultures (e.g., HepG2) to assess metabolic stability and CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro